molecular formula C23H30N2O2 B1226088 1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol

1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No. B1226088
M. Wt: 366.5 g/mol
InChI Key: WDYIXLPYUNDXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a member of piperazines.

Scientific Research Applications

Enzymatic Resolution and Therapeutic Applications

  • Bianchi et al. (1992) explored the kinetic resolution of a closely related compound, 3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate, using alcoholysis. They found that the pure enantiomers of the resulting diol have potential as antitussive and central sedative therapeutic agents (Bianchi, Bosetti, Cesti, & Golini, 1992).

Pyrolytic Reactions and Kinetic Studies

  • Dib et al. (2008) conducted a study on the gas-phase pyrolysis of derivatives of 3-phenoxy-1-propanols and 3-phenylsulfanyl-1-propanols, including 1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol. They observed first-order kinetics in these reactions, providing insights into the mechanisms of such pyrolytic reactions (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).

Potential for Anti-Inflammatory Effects

  • Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides, including derivatives similar to the compound . These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Neuroprotective Properties

  • Chenard et al. (1995) investigated derivatives of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which is structurally related to the compound . They identified potent neuroprotective properties and selective N-methyl-D-aspartate (NMDA) antagonist activity in these compounds (Chenard et al., 1995).

Antiallergy Activity

  • Walsh et al. (1990) synthesized 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, closely related to the compound , and evaluated them for antiallergy activity. Several derivatives showed significant activity in this regard (Walsh, Chen, Green, Nolan, & Yanni, 1990).

properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C23H30N2O2/c1-3-7-20-16-19(2)10-11-23(20)27-18-22(26)17-24-12-14-25(15-13-24)21-8-5-4-6-9-21/h3-6,8-11,16,22,26H,1,7,12-15,17-18H2,2H3

InChI Key

WDYIXLPYUNDXQP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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